2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a heterocyclic compound that belongs to the class of pyrrolopyrazines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in various diseases.
This compound is classified as a pyrazine derivative, specifically a pyrrolopyrazine. Its structure includes a cyclopropyl group and a carboxamide functional group, which are significant for its biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, indicating the presence of multiple functional groups and cyclic structures.
The synthesis of 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step organic reactions. Common methods include:
Technical details about specific reagents and conditions used in these processes are often found in patent literature and detailed synthetic protocols .
The molecular formula of 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is . Its structure features:
The compound's InChI key is LNTXTPZUGLUCLS-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The 3D structure can be analyzed using tools like the Protein Data Bank, where it may be represented in complex with biological targets .
The reactivity of this compound can be explored through various chemical reactions:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and catalysts used to facilitate these transformations.
The mechanism of action for 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide primarily involves its role as an inhibitor of certain kinases. Kinases are enzymes that add phosphate groups to substrates, which is crucial in regulating various cellular processes.
Data from biological assays indicate that this compound exhibits selectivity towards specific kinase isoforms, which is essential for minimizing side effects in therapeutic applications .
Relevant analyses such as melting point determination and spectral data (NMR, IR) are essential for confirming the identity and purity of synthesized compounds.
2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has significant potential in scientific research:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications.
The pyrrolo[2,3-b]pyrazine scaffold serves as a privileged heterocyclic framework in kinase inhibitor development due to its dual hydrogen-bond acceptor capability and planar topology, enabling deep penetration into kinase ATP-binding pockets. Strategic modifications at the C2 and C7 positions are critical for enhancing inhibitory potency against Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) pathways. The cyclopropyl moiety at C2 was introduced to enforce torsional restriction, reducing entropic penalties upon target binding. This modification significantly improved kinase selectivity by preventing bulky hydrophobic residues from accommodating larger substituents in off-target kinases [3].
Carboxamide functionalization at C7 (as in 2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, CAS 1956385-89-9) demonstrated that hydrogen-bond donor-acceptor pairs are essential for anchoring the scaffold to kinase hinge regions. Bioisosteric replacement of the carboxamide with ester or ketone groups resulted in >100-fold loss of SYK inhibitory activity, confirming the critical role of the NH moiety in forming bidentate interactions with conserved glutamate residues [3] [4]. Microwave-assisted Suzuki coupling at C5-C6 positions further enabled the installation of aryl/heteroaryl pharmacophores, enhancing selectivity for JAK2 (IC₅₀ = 12 nM) over JAK3 (IC₅₀ >1 μM) in analogs featuring 4-methylpiperazinylphenyl groups [3].
Key Optimization Strategies:
The branched alkyl amide at N7 (3-methylbutan-2-yl group) governs target specificity by modulating steric occupancy and lipophilic efficiency. Systematic SAR exploration revealed that α-branched chains (e.g., sec-butyl, isopropyl) enhance JAK1 inhibitory activity by filling a hydrophobic cleft adjacent to the ATP-binding site. Linear alkyl chains (n-propyl, n-butyl) or polar substituents (2-hydroxyethyl) diminish potency due to solvent exposure or desolvation penalties [1] [7].
Table 2: Amido Substituent Effects on Kinase Inhibition
N7 Substituent | JAK1 IC₅₀ (nM) | SYK IC₅₀ (nM) | Selectivity Ratio (JAK1/SYK) |
---|---|---|---|
3-Methylbutan-2-yl | 18 ± 2 | 45 ± 7 | 2.5 |
Cyclopropylmethyl | 32 ± 5 | 38 ± 4 | 1.2 |
2-Hydroxyethyl | 210 ± 15 | 95 ± 12 | 0.45 |
n-Propyl | 150 ± 20 | 110 ± 15 | 0.73 |
1-Cyclopropylethyl | 25 ± 3 | 180 ± 25 | 7.2 |
Chiral center influence is pronounced: (S)-3-methylbutan-2-yl analogs exhibit 3-fold greater JAK1 inhibition than (R)-isomers due to optimal positioning of the methyl group toward a conserved leucine residue (Leu959 in JAK1). Introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the amide nitrogen abrogates activity by disrupting critical H-bond formation with backbone amides in the kinase hinge region [1] [7].
The cyclopropyl ring at C2 adopts a perpendicular orientation relative to the pyrrolopyrazine plane to minimize steric clash with the C7 carboxamide. Conformational analysis via X-ray crystallography confirmed that this orientation projects C-H bonds into hydrophobic subpockets of SYK, contributing to 5-fold enhanced binding affinity over unsubstituted analogs. Trans-1,2-disubstituted cyclopropyl derivatives were synthetically inaccessible due to ring strain and electronic destabilization, though computational models suggest they would sterically clash with the glycine-rich loop [5] [7].
The 3-methylbutan-2-yl side chain exhibits conformational isomerism impacting target engagement. Nuclear Overhauser Effect (NOE) spectroscopy revealed a 3:1 ratio of anti:gauche conformers in solution, with the anti conformer preferentially binding JAK isoforms. Stereoselective synthesis of (1'S,2'R)-2-(1-amino-2-methylpropyl)cyclopropyl derivatives demonstrated that vicinal chirality enhances diastereoselectivity; however, this did not translate to improved potency due to increased desolvation energy [7].
Key Stereochemical Constraints:
Enantioselective synthesis leverages chiral auxiliaries and asymmetric catalysis to access stereochemically defined analogs. Key approaches include:
Racemic 3-methylbutan-2-amine precursors are resolved via diastereomeric salt formation with (R)-(-)-di-p-toluoyl-D-tartaric acid, yielding (S)-amine in >99% ee. Subsequent coupling with 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid using HATU/DIPEA affords the target compound with retained chirality [5].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: